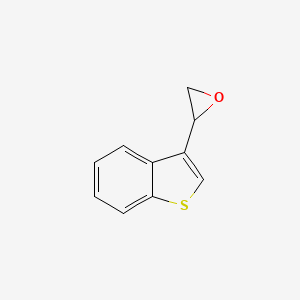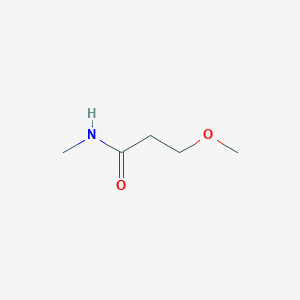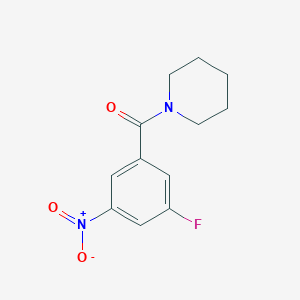![molecular formula C13H17BrN2O B7942509 1-[(4-Bromophenyl)methyl]-3-cyclopentylurea](/img/structure/B7942509.png)
1-[(4-Bromophenyl)methyl]-3-cyclopentylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Bromophenyl)methyl]-3-cyclopentylurea is an organic compound that features a bromophenyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-3-cyclopentylurea typically involves the reaction of 4-bromobenzylamine with cyclopentyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Bromobenzylamine is reacted with cyclopentyl isocyanate in an organic solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-[(4-Bromophenyl)methyl]-3-cyclopentylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can produce different oxidation states of the urea compound.
科学的研究の応用
1-[(4-Bromophenyl)methyl]-3-cyclopentylurea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-cyclopentylurea involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. This dual interaction enables the compound to modulate the activity of enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-cyclopentylurea: Similar structure but with a chlorine atom instead of bromine.
1-[(4-Fluorophenyl)methyl]-3-cyclopentylurea: Similar structure but with a fluorine atom instead of bromine.
1-[(4-Methylphenyl)methyl]-3-cyclopentylurea: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-[(4-Bromophenyl)methyl]-3-cyclopentylurea is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-7-5-10(6-8-11)9-15-13(17)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUCKMAAQDQYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B7942504.png)
![N-[(1S)-1-(Hydroxymethyl)-2-methylpropyl]-2,2-dimethyl-3-chloropropionamide](/img/structure/B7942510.png)





![3-Chloro-2-[(propylamino)methyl]phenol](/img/structure/B7942551.png)
